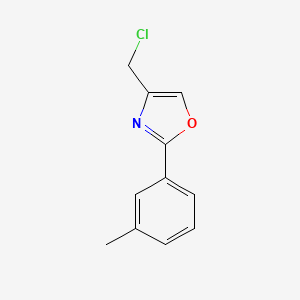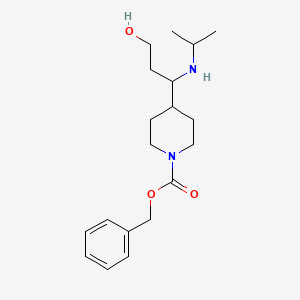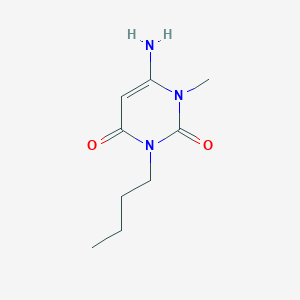![molecular formula C15H11N3O5 B13977163 Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine ring system.
Nitration: Introduction of the nitro group at the desired position on the benzoate ring.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the nitrobenzoate ester under specific conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Hydrolysis of Ester Group: Formation of the carboxylic acid derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of cellular events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents with specific target profiles.
Propriétés
Formule moléculaire |
C15H11N3O5 |
|---|---|
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
methyl 4-nitro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C15H11N3O5/c1-22-15(19)12-3-2-10(18(20)21)7-13(12)23-11-6-9-4-5-16-14(9)17-8-11/h2-8H,1H3,(H,16,17) |
Clé InChI |
QPKULVMDIOLDKH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CN=C3C(=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
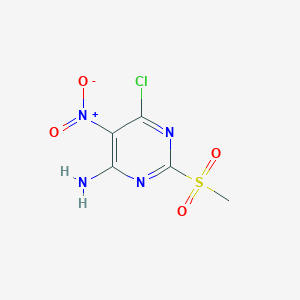
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
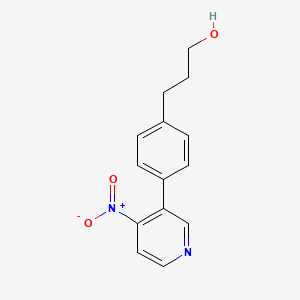
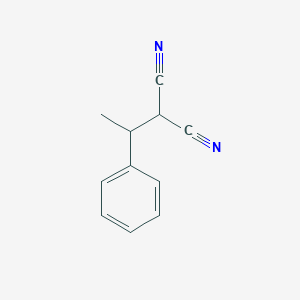
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
